

## Application Notes and Protocols for Clinical Grade <sup>68</sup>Ga-NOTA-AE105

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Nota-AE105 |           |
| Cat. No.:            | B12388337  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

<sup>68</sup>Ga-**NOTA-AE105** is a promising radiopharmaceutical for Positron Emission Tomography (PET) imaging of the urokinase-type plasminogen activator receptor (uPAR), a biomarker overexpressed in numerous cancers and associated with aggressive disease. The peptide AE105 is a potent antagonist of uPAR. When chelated with NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) and labeled with Gallium-68 (<sup>68</sup>Ga), it allows for non-invasive visualization and quantification of uPAR expression in vivo. Rigorous quality control is paramount to ensure the safety, efficacy, and batch-to-batch consistency of clinical-grade <sup>68</sup>Ga-**NOTA-AE105**. These application notes provide a comprehensive overview of the essential quality control parameters, detailed experimental protocols, and relevant biological pathways.

### **Quality Control Parameters**

The quality control of <sup>68</sup>Ga-**NOTA-AE105** for clinical use must adhere to stringent pharmacopeial standards, such as those outlined in the European Pharmacopoeia for <sup>68</sup>Ga-labeled radiopharmaceuticals. The following table summarizes the key quality control tests, their specifications, and typical analytical methods.



| Parameter                | Specification                                              | Analytical Method                                                                        |
|--------------------------|------------------------------------------------------------|------------------------------------------------------------------------------------------|
| 1. Appearance            | Clear, colorless solution, free from visible particles     | Visual Inspection                                                                        |
| 2. pH                    | 4.5 - 7.5                                                  | pH meter or pH indicator strips                                                          |
| 3. Radionuclide Identity | Gallium-68                                                 | Gamma-ray spectrometry<br>(principal photopeak at 511<br>keV)                            |
| 4. Radionuclidic Purity  | <sup>68</sup> Ge breakthrough ≤ 0.001%                     | Gamma-ray spectrometry<br>(measurement after decay of<br><sup>68</sup> Ga)               |
| 5. Radiochemical Purity  | ≥ 95% <sup>68</sup> Ga-NOTA-AE105                          | High-Performance Liquid<br>Chromatography (HPLC) /<br>Thin-Layer Chromatography<br>(TLC) |
| 6. Specific Activity     | ≥ 20 GBq/µmol                                              | Calculated from the total radioactivity and the amount of peptide                        |
| 7. Sterility             | Sterile                                                    | Membrane filtration method followed by incubation in growth media                        |
| 8. Bacterial Endotoxins  | < 175 EU/V (where V is the maximum recommended dose in mL) | Limulus Amebocyte Lysate<br>(LAL) test (gel-clot,<br>turbidimetric, or chromogenic)      |
| 9. Residual Solvents     | (e.g., Ethanol, Acetonitrile)                              | Gas Chromatography (GC)                                                                  |

# Experimental Protocols Radiolabeling of NOTA-AE105 with <sup>68</sup>Ga

This protocol describes a typical manual radiolabeling procedure. Automated synthesis modules are commonly used in clinical settings and offer higher reproducibility.



#### Materials:

- <sup>68</sup>Ge/<sup>68</sup>Ga generator
- NOTA-AE105 peptide precursor
- Sterile 0.1 M HCl for elution
- Sodium acetate buffer (0.5 M, pH 4.5)
- Sterile water for injection
- C18 Sep-Pak cartridge
- Ethanol
- · Sterile reaction vial
- Heating block

#### Procedure:

- Elute the <sup>68</sup>Ge/<sup>68</sup>Ga generator with sterile 0.1 M HCl to obtain <sup>68</sup>GaCl<sub>3</sub> solution.
- Pre-condition a C18 Sep-Pak cartridge by washing with ethanol followed by sterile water.
- Load the <sup>68</sup>GaCl₃ eluate onto the C18 cartridge.
- Wash the cartridge with sterile water to remove impurities.
- Elute the purified <sup>68</sup>Ga<sup>3+</sup> from the cartridge with a small volume of ethanol/water mixture into a sterile reaction vial.
- Add the **NOTA-AE105** precursor solution to the vial containing the purified <sup>68</sup>Ga<sup>3+</sup>.
- Add sodium acetate buffer to adjust the pH to approximately 4.5.
- Incubate the reaction mixture at 95°C for 10-15 minutes.



- Allow the vial to cool to room temperature.
- The final product is typically purified using a C18 Sep-Pak cartridge to remove unreacted
   68Ga and hydrophilic impurities.
- Formulate the purified <sup>68</sup>Ga-**NOTA-AE105** in a suitable buffer (e.g., phosphate-buffered saline) for injection.
- Perform sterile filtration of the final product using a 0.22 μm membrane filter into a sterile vial.

### **Quality Control Protocols**

#### 2.1. Visual Inspection

- Procedure: Visually inspect the final product vial against a white and black background for any particulate matter or discoloration.
- Acceptance Criteria: The solution must be clear, colorless, and free of any visible particles.

#### 2.2. pH Determination

- Procedure: Aseptically withdraw a small aliquot of the final product and measure the pH using a calibrated pH meter or by spotting onto a pH indicator strip.
- Acceptance Criteria: The pH should be within the range of 4.5 to 7.5.

#### 2.3. Radionuclide Identity and Purity

#### Procedure:

- Radionuclide Identity: Use a gamma-ray spectrometer to acquire a spectrum of the final product. Identify the characteristic annihilation photopeak of <sup>68</sup>Ga at 511 keV.
- Radionuclidic Purity (<sup>68</sup>Ge Breakthrough): Store the final product in a shielded container for at least 48 hours to allow for the decay of <sup>68</sup>Ga. Measure the gamma spectrum of the decayed sample to detect the presence of the 511 keV and other gamma emissions from the decay of <sup>68</sup>Ge.



- Acceptance Criteria:
  - The principal photopeak in the gamma spectrum should be at 511 keV.
  - The activity of <sup>68</sup>Ge should not exceed 0.001% of the total <sup>68</sup>Ga activity at the time of administration.
- 2.4. Radiochemical Purity (RCP)
- 2.4.1. High-Performance Liquid Chromatography (HPLC) Recommended Method
- System: A reverse-phase HPLC system with a radioactivity detector.
- Column: C18 column (e.g., 4.6 x 150 mm, 5 μm).
- Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
- Mobile Phase B: Acetonitrile with 0.1% TFA.
- Gradient: A linear gradient from 95% A to 35% A over 15 minutes is a typical starting point and should be optimized.
- Flow Rate: 1 mL/min.
- Procedure:
  - Inject a small aliquot of the final product onto the HPLC system.
  - Monitor the chromatogram from both the UV (at ~220 nm for the peptide) and radioactivity detectors.
  - Identify the peaks corresponding to <sup>68</sup>Ga-NOTA-AE105, free <sup>68</sup>Ga, and other potential radiochemical impurities.
  - Calculate the RCP by integrating the peak areas in the radio-chromatogram: RCP (%) =
     (Area of <sup>68</sup>Ga-NOTA-AE105 peak / Total area of all radioactive peaks) x 100.
- Acceptance Criteria: RCP ≥ 95%.



#### 2.4.2. Thin-Layer Chromatography (TLC) - Alternative Method

- Stationary Phase: iTLC-SG (Instant Thin-Layer Chromatography-Silica Gel) strips.
- Mobile Phase: A mixture of 1 M ammonium acetate and methanol (1:1 v/v) is often used for similar compounds and should be validated.

#### Procedure:

- Spot a small drop of the final product onto the origin of an iTLC-SG strip.
- Develop the chromatogram in a chamber containing the mobile phase until the solvent front nears the top of the strip.
- Allow the strip to dry and then measure the distribution of radioactivity using a radio-TLC scanner.
- o  $^{68}$ Ga-**NOTA-AE105** is expected to move with the solvent front (Rf ≈ 0.8-1.0), while free  $^{68}$ Ga remains at the origin (Rf ≈ 0.0-0.2).
- Calculate the RCP based on the radioactivity distribution.
- Acceptance Criteria: RCP ≥ 95%.

#### 2.5. Sterility Test

- Procedure: The test should be performed according to the European Pharmacopoeia (or other relevant pharmacopeia) guidelines for sterility testing of radiopharmaceuticals. This typically involves direct inoculation or membrane filtration.
  - Membrane Filtration: Aseptically filter a defined volume of the final product through a 0.22
    μm membrane filter. The filter is then aseptically cut in half, and each half is transferred to
    a suitable growth medium (e.g., Fluid Thioglycollate Medium for bacteria and SoybeanCasein Digest Medium for fungi).
  - Incubate the media at appropriate temperatures (e.g., 30-35°C for FTM and 20-25°C for SCDM) for at least 14 days.



- Acceptance Criteria: No microbial growth should be observed in the media.
- 2.6. Bacterial Endotoxin Test (LAL Test)
- Procedure: Use a validated method as described in the relevant pharmacopeia. The gel-clot method is a common limit test.
  - Aseptically add a specified amount of the final product (appropriately diluted to overcome potential inhibition) to a vial containing Limulus Amebocyte Lysate reagent.
  - Incubate the vial at 37°C for a specified time (e.g., 60 minutes).
  - After incubation, invert the vial and observe for the formation of a solid gel.
- Acceptance Criteria: No solid gel formation indicates that the endotoxin level is below the specified limit. The endotoxin limit is calculated as K/M, where K is the pyrogen threshold (175 EU for injections) and M is the maximum recommended dose in mL.

# Visualizations Experimental Workflow



Click to download full resolution via product page

Caption: Experimental workflow for the preparation and quality control of <sup>68</sup>Ga-**NOTA-AE105**.



## Simplified uPAR Signaling Pathway and Inhibition by AE105

The urokinase-type plasminogen activator receptor (uPAR) is a glycosylphosphatidylinositol (GPI)-anchored protein that lacks an intracellular domain. Its signaling is mediated through interactions with co-receptors such as integrins and receptor tyrosine kinases (e.g., EGFR). The binding of its natural ligand, urokinase-type plasminogen activator (uPA), to uPAR initiates a signaling cascade that promotes cancer cell proliferation, migration, and survival. AE105 acts as an antagonist, blocking the binding of uPA to uPAR and thereby inhibiting these downstream signaling events.





Click to download full resolution via product page

Caption: Simplified uPAR signaling and its inhibition by the antagonist AE105.



To cite this document: BenchChem. [Application Notes and Protocols for Clinical Grade <sup>68</sup>Ga-NOTA-AE105]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12388337#quality-control-parameters-for-clinical-grade-ga-nota-ae105]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com